molecular formula C10H15N3O4S B1220685 Nitrosobiotin CAS No. 56859-26-8

Nitrosobiotin

Cat. No. B1220685
CAS RN: 56859-26-8
M. Wt: 273.31 g/mol
InChI Key: IFUXQNNMTPBRPW-ZKWXMUAHSA-N
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Description

Nitrosobiotin is a unique chemical compound that has gained attention for its potential use in biochemical research . Its chemical structure consists of a biotin molecule attached to a nitric oxide (NO) group by a single bond . The molecular formula of Nitrosobiotin is C10H15N3O4S .


Synthesis Analysis

The preparation of N-nitrosobiotin from biotin is described in the literature . Nitrosation is carried out by treatment with an excess of NaNO2 in 0.2 N H2SO4 at room temperature .


Molecular Structure Analysis

The molecular weight of Nitrosobiotin is 273.31 g/mol . The InChIKey of Nitrosobiotin is IFUXQNNMTPBRPW-ZKWXMUAHSA-N . The Canonical SMILES of Nitrosobiotin is C1C2C (C (S1)CCCCC (=O)O)NC (=O)N2N=O .


Chemical Reactions Analysis

The preparation of N-nitrosobiotin involves the nitrosation of biotin . The exact chemical reactions involved in this process are not detailed in the available literature.


Physical And Chemical Properties Analysis

Nitrosobiotin has some physicochemical properties such as solubility in various solvents, stability in aqueous solutions at different pH values, UV and IR spectra, and optical activity . The exact mass of Nitrosobiotin is 273.07832714 g/mol .

Scientific Research Applications

Protein Labeling

Nitrosobiotin has gained attention for its potential use in biochemical research, particularly in protein labeling . It can selectively label thiols in proteins by reacting with cysteine residues in the protein, forming a covalent bond between the biotin and the protein . This allows the protein to be purified and studied using biotin-specific affinity chromatography .

Cross-Linking Studies

In addition to protein labeling, Nitrosobiotin can be utilized in cross-linking studies . Cross-linking is a valuable tool in molecular biology that can help researchers understand the spatial and temporal aspects of protein-protein interactions .

Nitric Oxide Donor

Nitrosobiotin can also be used as a nitric oxide donor . Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes . By releasing nitric oxide, Nitrosobiotin can stimulate biological processes such as vasodilation, platelet aggregation, and immune response .

Wastewater Treatment

Nitrosobiotin may have potential applications in wastewater treatment . The genus Nitrospira, which Nitrosobiotin belongs to, is of significant importance in nitrification in natural and engineered environments . These microorganisms can adapt to a wide range of conditions and are frequently predominant in wastewater treatment plants .

Energy-Efficient Bioprocesses

Nitrospira may also be associated with opportunities for wastewater treatment such as bioprocesses that consume less energy for aeration and produce a smaller volume of pollutant gases during nitrification . This makes Nitrosobiotin a potential candidate for developing more sustainable and energy-efficient bioprocesses .

Biochemical Assays

Nitrosobiotin’s highly reactive nature makes it suitable for various biochemical assays . Its unique chemical structure, consisting of a biotin molecule attached to a nitric oxide (NO) group by a single bond, allows it to participate in a variety of chemical reactions .

Future Directions

While the future directions of Nitrosobiotin are not explicitly mentioned in the available literature, nitroreduction is a critical metabolic pathway for drugs and environmental contaminants . Understanding the chemistry of nitro compounds like Nitrosobiotin could be key to addressing challenges related to their prevention, remediation, and detection .

properties

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205390
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosobiotin

CAS RN

56859-26-8
Record name Nitrosobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?

A1: Nitrosobiotin serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.

Q2: Can you elaborate on the stability of Nitrosobiotin and its impact on analytical methods?

A2: Understanding the stability of Nitrosobiotin is crucial for accurate and reliable biotin quantification. Research indicates that Nitrosobiotin exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.

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